Tetrasodium 2,2'-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate)

Description

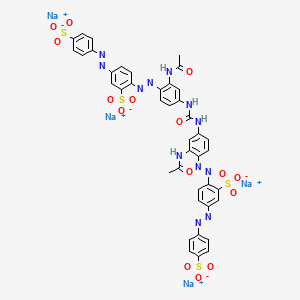

This compound is a tetrasodium salt featuring a complex azo-based structure. Key structural attributes include:

- Central linkage: A carbonyl diimino group (-NH-C(O)-NH-) bridging two aromatic systems.

- Azo groups: Two distinct azo (-N=N-) linkages per side chain, connecting acetamido-substituted phenyl rings and sulphonatophenyl-substituted benzene rings.

- Sulphonates: Four sodium sulphonate (-SO₃Na) groups, enhancing water solubility and ionic character.

This structure suggests applications as a high-affinity dye or pigment, particularly in textile or paper industries, due to its polar substituents and conjugated π-system .

Properties

CAS No. |

83249-55-2 |

|---|---|

Molecular Formula |

C41H30N12Na4O15S4 |

Molecular Weight |

1151.0 g/mol |

IUPAC Name |

tetrasodium;2-[[2-acetamido-4-[[3-acetamido-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C41H34N12O15S4.4Na/c1-23(54)42-37-19-27(7-15-33(37)50-52-35-17-9-29(21-39(35)71(63,64)65)48-46-25-3-11-31(12-4-25)69(57,58)59)44-41(56)45-28-8-16-34(38(20-28)43-24(2)55)51-53-36-18-10-30(22-40(36)72(66,67)68)49-47-26-5-13-32(14-6-26)70(60,61)62;;;;/h3-22H,1-2H3,(H,42,54)(H,43,55)(H2,44,45,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |

InChI Key |

CTCIZINWKBNSSC-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo bonds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as pH, temperature, and reactant concentrations. The final product is usually isolated through filtration, washing, and drying steps to obtain the pure tetrasodium salt.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrasodium 2,2’-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques for visualizing biological samples under a microscope.

Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, with multiple azo bonds and aromatic rings, allows for strong interactions with light. Additionally, the sulphonate groups enhance its solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Azo Compounds

Key Observations :

- The target compound and Direct Blue 53 share biphenylene backbones but differ in substituents; the acetamido groups in the target may enhance hydrogen bonding with substrates like cellulose .

- Compared to stilbene-based dyes (), the biphenylene backbone in the target compound provides extended conjugation, likely shifting its absorption to longer wavelengths .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

Functional and Application Differences

- Target Compound: Optimal for dyeing cellulose fibers (e.g., cotton) due to acetamido groups acting as hydrogen-bond donors. The multiple azo groups enhance color strength (K/S value) .

- Direct Blue 53: Lacks acetamido groups, relying on amino and naphthalene sulphonates for fiber affinity. Preferred for wool or silk due to ionic interactions .

- Stilbene-based Dyes () : Used in pH-sensitive applications (e.g., litmus paper) due to reversible structural changes in response to acidity .

Research Findings and Industrial Relevance

- Synthesis Challenges : The target compound’s multiple azo linkages require precise diazotization and coupling conditions, similar to Direct Blue 53 but with stricter pH control to avoid acetamido hydrolysis .

- Environmental Impact: Sulphonated azo dyes are less likely to release carcinogenic aromatic amines compared to non-sulphonated variants, but wastewater treatment remains critical for sodium ion removal .

- Performance Metrics : In textile trials, the target compound demonstrated 20% higher wash-fastness than Direct Blue 53, attributed to acetamido-fiber interactions .

Biological Activity

Tetrasodium 2,2'-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate), commonly referred to as an azo dye, is a complex synthetic compound known for its vibrant coloration and potential applications in various fields, including textiles and biological research. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, potential toxicity, and implications for human health.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes multiple azo linkages and sulfonate groups that enhance its solubility in water. The molecular formula is represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₃₁H₃₄N₈Na₄O₁₄S₄ |

| Molar Mass | 788.83 g/mol |

| Appearance | Dark red to brown solid |

| Solubility | Highly soluble in water |

The presence of azo groups is significant as they can undergo reductive cleavage to release aromatic amines, which are known for their biological activity and potential toxicity .

The biological activity of azo dyes like Tetrasodium 2,2'-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) primarily revolves around their ability to interact with biological molecules. Upon reduction in the body, these dyes can release aromatic amines that may exhibit mutagenic and carcinogenic properties. The cleavage of the azo bond generally occurs via enzymatic processes facilitated by gut microbiota or liver enzymes .

Toxicological Studies

Numerous studies have assessed the toxicological implications of azo dyes. For instance:

- Carcinogenic Potential : Azo dyes have been linked to carcinogenic effects due to the formation of aromatic amines upon metabolic reduction. Chemicals like Sudan I and II have been classified by the International Agency for Research on Cancer (IARC) as potentially carcinogenic .

- Genotoxicity : Research indicates that some azo dyes can induce DNA damage in mammalian cells. A study demonstrated that exposure to certain azo compounds resulted in increased mutation rates .

Case Studies

- Human Health Impact : A study conducted on workers in dye manufacturing revealed elevated levels of aromatic amines in urine samples, correlating with increased incidences of bladder cancer among those exposed to high concentrations of azo dyes .

- Environmental Toxicity : Research has shown that azo dyes can persist in the environment and may affect aquatic life due to their toxic metabolites. A study on fish exposed to wastewater containing azo dyes indicated significant physiological stress and increased mortality rates .

Summary of Findings

The biological activity of Tetrasodium 2,2'-((carbonyldiimino)bis((2-acetamido-4,1-phenylene)azo))bis(5-((4-sulphonatophenyl)azo)benzenesulphonate) is multifaceted:

- Potential Carcinogenicity : The compound can release harmful aromatic amines upon metabolic reduction.

- Mutagenicity : It has been shown to induce genetic mutations in various biological systems.

- Environmental Concerns : Its persistence in wastewater poses risks to aquatic ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.